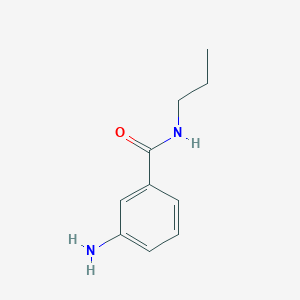

3-amino-N-propylbenzamide

Vue d'ensemble

Description

3-Amino-N-propylbenzamide is a derivative of 3-aminobenzamide, which is a known inhibitor of poly (ADP-ribose) synthetase, an enzyme involved in DNA repair processes. The compound has been studied for its potential therapeutic effects, particularly in the context of inflammation and DNA damage response .

Synthesis Analysis

The synthesis of related aminobenzamide compounds has been reported in the literature. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was achieved through acylation and catalytic hydrogenation with high yields, indicating that similar methods could potentially be applied to the synthesis of 3-amino-N-propylbenzamide . Additionally, the metal-free synthesis of quinazoline-2,4(1H,3H)-diones from o-aminobenzamides and CO2 at atmospheric pressure and room temperature suggests that there are environmentally friendly and versatile synthetic routes available for aminobenzamide derivatives .

Molecular Structure Analysis

The molecular structure of aminobenzamide derivatives can significantly influence their properties and interactions. For example, the crystal structures of various (N-pyridylmethylene)aminobenzamides have been determined, revealing diverse hydrogen-bond interactions that contribute to their structural flexibility, which may be beneficial for co-crystallization reactions . This indicates that the molecular structure of 3-amino-N-propylbenzamide could also exhibit specific intermolecular interactions that may be relevant for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of 3-aminobenzamide has been studied in the context of its interaction with DNA-damaging agents. It has been shown to increase baseline sister-chromatid exchange frequencies and act synergistically with methyl methanesulfonate, an alkylating agent, to induce exchanges in cells . However, it does not affect the frequency of ultraviolet light-induced sister-chromatid exchanges, suggesting a selective mechanism of action .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-amino-N-propylbenzamide are not detailed in the provided papers, the properties of 3-aminobenzamide can be inferred to some extent. As an inhibitor of poly (ADP-ribose) synthetase, 3-aminobenzamide exhibits potent anti-inflammatory effects, presumably by reducing the recruitment of neutrophils into the inflammatory site and reducing the formation of nitrotyrosine, a marker of peroxynitrite formation . It does not affect radiation-induced inhibition of DNA synthesis in human cells, indicating that its effects on DNA repair processes are complex and may be context-dependent .

Applications De Recherche Scientifique

DNA Damage and Repair

3-amino-N-propylbenzamide, a derivative of 3-aminobenzamide, shows significant relevance in the study of DNA damage and repair mechanisms. Studies have demonstrated its role in influencing the toxicity and transformation effects of certain chemicals on cells. For example, Lubet et al. (1984) found that 3-aminobenzamide enhanced the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, highlighting its impact on DNA damage and chemical transformation in cells (Lubet et al., 1984). Similarly, Morgan and Cleaver (1983) reported that 3-aminobenzamide influenced the rate of ligation during the repair of alkylated DNA in human fibroblasts, suggesting its role in modulating DNA repair processes (Morgan & Cleaver, 1983).

Radiosensitization and Cancer Research

3-aminobenzamide derivatives have been studied for their potential as radiosensitizers. Brix et al. (2005) explored the biodistribution and pharmacokinetics of a fluorinated derivative of 3-aminobenzamide in tumor-bearing rats. Their findings indicate the drug's potential in enhancing the effectiveness of radiation therapy for cancer treatment (Brix et al., 2005).

Cardiovascular Applications

In cardiovascular research, 3-aminobenzamide has been investigated for its protective effects against ischemia/reperfusion injury in heart transplantation. Fiorillo et al. (2003) discovered that 3-aminobenzamide significantly modified oxidative stress markers and inhibited PARP activation, suggesting its beneficial role in preventing myocardial reperfusion injury (Fiorillo et al., 2003).

Impact on Cellular Processes

The influence of 3-aminobenzamide on various cellular processes, including cytoskeletal functions and DNA precursor metabolism, has also been explored. Malorni et al. (1996) indicated that 3-aminobenzamide exerted an antiproliferative effect on carcinoma cells by acting on the cytoskeleton (Malorni et al., 1996). In addition, Milam et al. (1986) found that 3-aminobenzamide affected DNA precursor metabolism in human lymphoblastoid cells (Milam et al., 1986).

Immunological and Toxicological Studies

In immunology and toxicology, 3-aminobenzamide has been shown to impact cell-mediated immune responses and cellular toxicity. For instance, Malorni et al. (1994) demonstrated that 3-aminobenzamide interfered with NK cell-mediated killing by affecting cytoskeletal elements (Malorni et al., 1994).

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOMKEXWIOBSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514074 | |

| Record name | 3-Amino-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-propylbenzamide | |

CAS RN |

81882-78-2 | |

| Record name | 3-Amino-N-propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81882-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

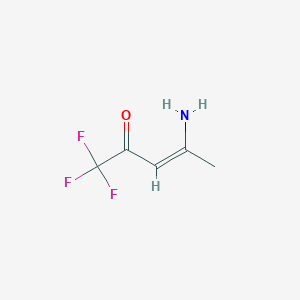

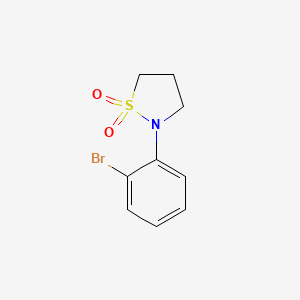

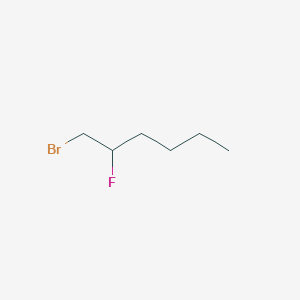

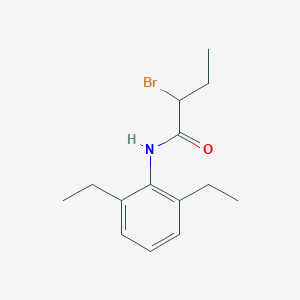

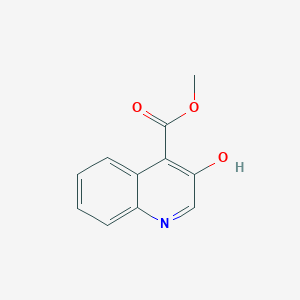

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

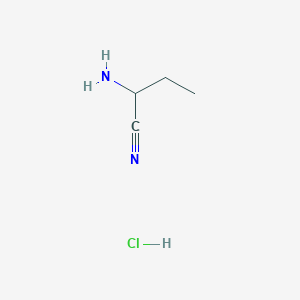

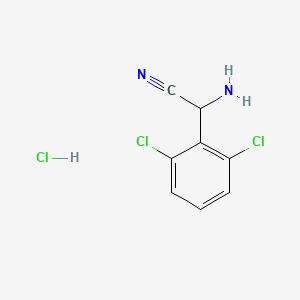

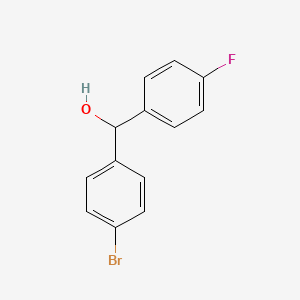

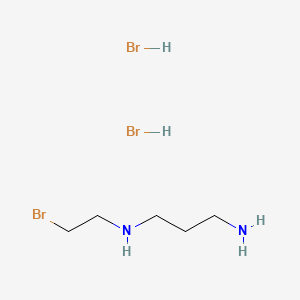

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)